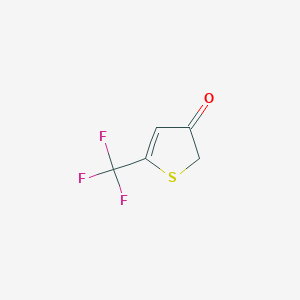

5-Trifluoromethylthiophene-3-one

Description

Contextualization within Fluorinated Heterocycles and Thiophenone Chemistry

Fluorinated heterocyclic compounds are organic ring structures containing at least one fluorine atom and a heteroatom such as sulfur, nitrogen, or oxygen. Their importance in modern research is immense, largely because the inclusion of fluorine can bestow unique and advantageous properties upon a molecule. researchgate.netmasterorganicchemistry.com The high electronegativity of fluorine and the strength of the carbon-fluorine bond can lead to enhanced thermal stability, increased lipophilicity, and improved metabolic stability. masterorganicchemistry.comrsc.org These attributes are highly sought after in the development of pharmaceuticals and agrochemicals, where bioavailability and resilience to metabolic degradation are crucial for efficacy. researchgate.netmasterorganicchemistry.com It is estimated that 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. researchgate.net

Within this domain, sulfur-containing heterocycles, particularly thiophenes, represent a cornerstone of synthetic chemistry. researchgate.net Thiophenes are five-membered aromatic rings containing a sulfur atom and are known for their diverse chemical reactivity and presence in numerous biologically active compounds. nih.gov When a carbonyl group is introduced into the thiophene (B33073) ring, a thiophenone is formed. These thiophenone scaffolds are versatile intermediates, combining the electronic characteristics of the thiophene ring with the reactivity of a ketone.

5-Trifluoromethylthiophene-3-one sits (B43327) at the intersection of these two important chemical classes. It is a thiophenone that bears a trifluoromethyl (CF3) group, a moiety known for its potent electron-withdrawing capabilities and chemical stability. lookchem.com This combination makes it a highly valuable building block for synthesizing more complex, fluorinated molecules with potential applications across various scientific disciplines.

Historical Development and Evolution of Synthetic Strategies for Trifluoromethylated Thiophenones

The synthesis of fluorinated heterocycles has evolved significantly over the decades. Early strategies often relied on the direct fluorination of a pre-existing heterocyclic ring or the introduction of a trifluoromethyl group in the later stages of a synthetic sequence. These methods, while foundational, often suffered from harsh reaction conditions, low yields, and a lack of regioselectivity.

The development of modern synthetic chemistry has ushered in more sophisticated and efficient approaches. A major paradigm shift has been the "building block" strategy, where complex molecules are assembled from smaller, pre-functionalized fragments. researchgate.net In the context of trifluoromethylated thiophenones, this involves the use of reagents that already contain the trifluoromethyl group.

Key synthetic strategies that have enabled the construction of such compounds include:

Cycloaddition Reactions: These reactions are powerful tools for constructing heterocyclic rings in a controlled manner. For sulfur heterocycles, [3+2]-cycloadditions involving a thiocarbonyl compound and a diazomethane (B1218177) derivative can be employed to form the core ring structure. researchgate.net

Gewald Reaction: This is a classic multicomponent reaction for synthesizing thiophenes by condensing a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base. nih.gov Modifications of this reaction can allow for the incorporation of fluorinated substituents.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfiding agent, such as Lawesson's reagent or phosphorus pentasulfide, to form the thiophene ring. nih.gov Utilizing a 1,4-dicarbonyl precursor bearing a trifluoromethyl group is a viable route to the target scaffold.

Modern Fluorination Reagents: The advent of safer and more selective trifluoromethylating agents, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), has revolutionized the field. researchgate.net These reagents can participate in one-pot, multicomponent reactions to build complex fluorinated heterocycles from simple starting materials. researchgate.net For instance, strategies using β-CF3-1,3-enynes as building blocks have become prominent for creating a variety of trifluoromethylated cyclic systems. researchgate.net

This evolution from direct, often brutal, fluorination techniques to elegant, building-block-oriented strategies has made complex molecules like 5-Trifluoromethylthiophene-3-one more accessible for research and development.

Fundamental Structural Basis for Unique Reactivity and Electronic Properties of 5-Trifluoromethylthiophene-3-one

The distinct reactivity of 5-Trifluoromethylthiophene-3-one is a direct consequence of its molecular structure. The molecule consists of a five-membered thiophene ring, a ketone at the 3-position, and a trifluoromethyl group at the 5-position. The interplay between these three components dictates its electronic landscape and chemical behavior.

The trifluoromethyl (CF3) group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This has a profound inductive effect on the thiophene ring, pulling electron density away from the cyclic system. researchgate.net This electronic pull significantly enhances the electrophilicity of the molecule, making the ring more susceptible to nucleophilic attack compared to non-fluorinated thiophenes. researchgate.net The strong electron-withdrawing nature of the CF3 group also increases the acidity of the proton at the 2-position of the ring.

A critical feature governing the reactivity of 5-Trifluoromethylthiophene-3-one is keto-enol tautomerism. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In this case, an equilibrium exists between the keto form (5-Trifluoromethylthiophene-3-one) and the enol form (5-Trifluoromethyl-3-hydroxythiophene). lookchem.comchemicalbook.com This equilibrium is fundamental to its chemistry, as the two forms exhibit different types of reactivity. The keto form reacts as a typical ketone at the carbonyl carbon, while the enol form, with its carbon-carbon double bond and hydroxyl group, can react as a nucleophile at the alpha-carbon. masterorganicchemistry.comyoutube.com The position of this equilibrium can be influenced by factors such as the solvent. mdpi.com The enol form is often stabilized by conjugation and, in some cases, by the formation of aromatic systems. masterorganicchemistry.com

This dual reactivity makes 5-Trifluoromethylthiophene-3-one a versatile synthetic intermediate. It can act as an electrophile at the carbonyl carbon and, via its enol or enolate form, as a nucleophile to form new carbon-carbon bonds, enabling its use in the construction of a wide array of complex molecular derivatives.

Data Tables

Table 1: Physicochemical Properties of 5-Trifluoromethylthiophene-3-one

| Property | Value | Source(s) |

| CAS Number | 217959-45-0 | lookchem.comchemicalbook.com |

| Molecular Formula | C5H3F3OS | lookchem.com |

| Molecular Weight | 168.14 g/mol | lookchem.com |

| Boiling Point | 74-78 °C at 12 mmHg | lookchem.com |

| Synonyms | 5-(trifluoromethyl)thiophen-3-ol, 5-Trifluoromethyl-3-hydroxythiophene | lookchem.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)thiophen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3OS/c6-5(7,8)4-1-3(9)2-10-4/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTOKNSEVPOFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=C(S1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375349 | |

| Record name | 5-Trifluoromethylthiophene-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-00-3, 217959-45-0 | |

| Record name | 5-(Trifluoromethyl)-3(2H)-thiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Trifluoromethylthiophene-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Trifluoromethylthiophene 3 One and Its Precursors

Direct Trifluoromethylation Strategies for Thiophene (B33073) and Thiophenone Core Structures

Direct trifluoromethylation involves the introduction of a CF3 group onto a pre-existing thiophene or thiophenone ring system. This can be achieved through electrophilic, nucleophilic, radical, or metal-catalyzed pathways.

Electrophilic trifluoromethylation employs reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. Hypervalent iodine compounds, often called Togni or Umemoto reagents, are prominent in this class. acs.orgacs.orgrsc.org These reagents are stable, easy to handle, and can trifluoromethylate a wide range of nucleophiles, including sulfur-containing heterocycles. acs.org

For instance, the trifluoromethylation of thiophene derivatives can be directed by substituents on the ring. Research has shown that 3-substituted thiophenes are preferentially trifluoromethylated at the position ortho to both the sulfur atom and the directing group. acs.org Similarly, 2-thienyl pivalamide (B147659) undergoes trifluoromethylation ortho to the sulfur atom, highlighting the directing influence of the heteroatom. acs.org A newer generation of electrophilic reagents, such as trifluoromethyl thianthrenium triflate (TT-CF3+OTf–), has been developed, offering a readily accessible option from inexpensive starting materials. acs.org This reagent has proven competent for the electrophilic trifluoromethylation of deprotonated 1,3-dicarbonyl compounds. acs.org

| Reagent Type | Example Reagent | Key Features |

| Hypervalent Iodine | Togni Reagent (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | Stable, crystalline solids; widely used for various nucleophiles. acs.orgrsc.org |

| Sulfonium-based | Umemoto Reagent | Powerful trifluoromethylating agents. acs.org |

| Thianthrenium Salt | Trifluoromethyl thianthrenium triflate (TT-CF3+OTf–) | Accessible in a single step; engages in multiple trifluoromethylation pathways. acs.org |

Nucleophilic trifluoromethylation involves the reaction of a "CF3-" source with an electrophilic substrate. The most common source for the trifluoromethyl anion is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent. nih.gov However, direct reaction of a CF3 anion with an unactivated heterocycle is often challenging.

A significant advancement is the concept of oxidative trifluoromethylation, where a nucleophilic substrate reacts with a nucleophilic CF3 source like TMSCF3 in the presence of an oxidant. nih.gov This approach effectively reverses the polarity of the interaction, allowing for the trifluoromethylation of electron-rich systems. This method has been successfully applied to arenes and heteroarenes. nih.gov Additionally, some reagents can exhibit dual reactivity. For example, trifluoromethyl thianthrenium triflate, typically an electrophilic agent, can be used for nucleophilic trifluoromethylation through an umpolung strategy with a silanolate nucleophile. acs.org

Radical trifluoromethylation has emerged as a powerful and versatile method, often proceeding under mild conditions using photoredox or photochemical catalysis. rsc.orgrsc.org This pathway involves the generation of a trifluoromethyl radical (•CF3), which then adds to the heterocyclic ring. rsc.org A variety of inexpensive and convenient radical precursors are available.

Visible-light-mediated protocols have been developed using sources like trifluoromethanesulfonyl chloride (CF3SO2Cl) or trifluoromethyl phenyl sulfone in the absence of a metal catalyst. chemistryviews.orgrsc.org For example, arylthiolate anions can form an electron donor-acceptor (EDA) complex with trifluoromethyl phenyl sulfone, which, upon irradiation with visible light, undergoes a single electron transfer (SET) to generate the •CF3 radical and achieve S-trifluoromethylation. rsc.org Similarly, sodium triflinate (CF3SO2Na, Langlois' reagent) is an inexpensive and safe source for the •CF3 radical under photocatalytic conditions, and has been used for the trifluoromethylation of heterocycles. rsc.orgd-nb.info Thiophene-containing substrates have been shown to be compatible with these methods, such as in the additive-free photochemical arylative trifluoromethylation of enamides. acs.orgacs.org

| CF3 Radical Source | Catalyst/Conditions | Key Features |

| Sodium Triflinate (CF3SO2Na) | Photocatalyst (e.g., Iridium complex) + Visible Light | Inexpensive, safe, and efficient for olefins and (hetero)aromatics. rsc.orgd-nb.info |

| Trifluoromethanesulfonyl chloride (CF3SO2Cl) | Organophotocatalyst + Blue LED Light | Inexpensive precursor for trifluoromethyl radicals. chemistryviews.org |

| Trifluoromethyl Phenyl Sulfone | Visible Light (catalyst-free) | Forms an EDA complex with thiolate anions to generate •CF3. rsc.org |

| CF3I | Photoredox Catalyst (e.g., Pt(II) complex) + Visible Light | Allows for oxidative quenching pathway in the catalytic cycle. nih.gov |

Transition metals can catalyze trifluoromethylation reactions by facilitating the formation of the critical carbon-CF3 bond through various mechanisms, including reductive elimination from a high-valent metal center. acs.org Both copper and palladium are frequently used catalysts. acs.org

Copper(I) catalysis has been employed for the regioselective trifluoromethylation of thiophene derivatives. acs.org Palladium-catalyzed processes often involve a Pd(II)/Pd(IV) catalytic cycle. In one reported instance, a dinuclear Pd(II) complex was oxidized by an electrophilic CF3+ reagent to form a mononuclear Pd(IV)-CF3 complex, which then reductively eliminates the trifluoromethylated product. acs.org More recently, photoredox catalysis using transition metal complexes like those of iridium or platinum has become a prominent strategy. nih.govconicet.gov.ar These methods allow the use of visible light to drive the reaction under mild conditions and are tolerant of various functional groups, making them suitable for complex molecules like heteroarenes. nih.gov

Cyclization-Based Syntheses of Trifluoromethylated Thiophenones

An alternative to direct trifluoromethylation is the construction of the thiophene ring itself from acyclic precursors that already contain the trifluoromethyl group. This approach offers control over the final substitution pattern.

Metal-catalyzed heterocyclization is a powerful, atom-economical strategy for building heterocyclic rings from functionalized acyclic starting materials. nih.gov For the synthesis of thiophenes, these reactions often involve the intramolecular cyclization of substrates containing both a sulfur atom and an alkyne or other reactive moiety. nih.gov

Palladium catalysts, such as PdI2, have been used to convert 1-mercapto-3-yn-2-ols into substituted thiophenes in good yields. nih.govorganic-chemistry.org Copper-catalyzed tandem reactions have also been developed; for example, the S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient route to thiophenes. organic-chemistry.org A modular [4+1] cycloaddition of enaminothiones with trifluoromethyl N-tosylhydrazones has been reported as a straightforward method for constructing trifluoromethylated 2H-thiophenes with high regioselectivity under mild, neutral conditions. rsc.org These cyclization methods represent a key strategy for accessing complex thiophene structures, including those required for trifluoromethylated thiophenones.

| Catalyst | Substrates | Product Type |

| PdI2 / KI | 1-Mercapto-3-yn-2-ols | Substituted Thiophenes nih.govorganic-chemistry.org |

| Copper | Potassium sulfide + 1,4-Diiodo-1,3-dienes | Substituted Thiophenes organic-chemistry.org |

| (Not specified) | Enaminothiones + Trifluoromethyl N-tosylhydrazones | Trifluoromethyl 2H-thiophenes rsc.org |

Base-Promoted Cyclization Methodologies

Base-promoted cyclization reactions represent a fundamental strategy for the formation of the thiophene ring. One notable example is the Thorpe-Ziegler cyclization, which involves the intramolecular cyclization of a dinitrile to form an enamine, which can then be hydrolyzed to a ketone. In the context of thiophene synthesis, a suitably substituted precursor bearing a thioether linkage and two nitrile groups can be induced to cyclize in the presence of a strong base. This approach leads to the formation of a highly functionalized aminothiophene, a versatile intermediate that can be further converted to the target thiophenone. The regioselectivity of the cyclization is a key consideration in the design of the acyclic precursor. researchgate.net

Table 1: Example of Base-Promoted Cyclization for Thiophene Synthesis

| Precursor Type | Base | Intermediate Product | Ref. |

|---|

Halogen-Mediated Cyclization Processes (e.g., Iodocyclization)

Halogen-mediated cyclization, particularly iodocyclization, provides a powerful method for constructing heterocyclic rings under mild conditions. This process typically involves the reaction of an unsaturated substrate containing a nucleophilic heteroatom with an electrophilic halogen source. The reaction proceeds via a halonium ion intermediate, which is then trapped intramolecularly by the nucleophile to form the heterocyclic ring. For the synthesis of thiophene precursors, a substrate containing a sulfur atom and a suitably positioned alkyne or alkene moiety could undergo iodocyclization. The resulting halogenated heterocycle is a valuable intermediate, as the halogen atom can be retained or further manipulated in subsequent cross-coupling reactions to build molecular complexity.

Cycloaddition Reactions in the Construction of Fluorinated Sulfur Heterocycles

Cycloaddition reactions offer a superior and stereochemically controlled methodology for synthesizing fluorinated and fluoroalkylated sulfur heterocycles. dntb.gov.uaresearchgate.net These reactions are broadly categorized by the number of π-electrons involved from each component, with [3+2] and [4+2] cycloadditions being especially important for constructing five-membered rings like thiophenes. nih.gov

[2+2] Cycloadditions: These reactions can form four-membered thietane (B1214591) rings. For instance, hexafluorothioacetone, a highly reactive thioketone, undergoes [2+2] cycloaddition with vinyl ethers to yield thietanes. researchgate.net These thietanes can potentially serve as precursors that can be rearranged or further transformed into five-membered thiophene derivatives.

[3+2] Cycloadditions: This class of reactions, also known as Huisgen 1,3-dipolar cycloadditions, is effective for building five-membered heterocycles. nih.gov Reactions between thiocarbonyl compounds and diazoalkanes can lead to 2,5-dihydro-1,3,4-thiadiazoles, which may subsequently extrude nitrogen to furnish a thiirane (B1199164) ring. researchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction is a cornerstone of cyclic compound synthesis. Thiophene 1,1-dioxides, which are non-aromatic, can act as dienes in these reactions. utexas.edu Conversely, highly electron-deficient dienophiles, often containing fluorine atoms, react with sulfur-containing dienes. nih.gov Hexafluorothioacetone is also known to be an exceptionally active dienophile in Diels-Alder reactions. researchgate.net More recent developments include energy transfer-catalyzed dearomative cycloadditions, where photoexcited thiophenes react with alkenes to form bicyclic products. acs.org

Table 2: Cycloaddition Strategies for Fluorinated S-Heterocycles

| Reaction Type | Fluorinated Component Example | Sulfur-Containing Component | Resulting Heterocycle Class | Ref. |

|---|---|---|---|---|

| [2+2] Cycloaddition | Hexafluorothioacetone | Vinyl ether | Thietane | researchgate.net |

| [4+2] Diels-Alder | Hexafluorothioacetone (as dienophile) | Various dienes | Thiabicycloalkene | researchgate.net |

Functionalization and Derivatization Approaches Towards 5-Trifluoromethylthiophene-3-one

The synthesis of the target molecule can also be achieved by modifying an existing trifluoromethylated thiophene ring. These approaches rely on the regioselective introduction of functional groups and subsequent chemical transformations. researchgate.net

Regioselective Functionalization of Trifluoromethylated Thiophenes

Direct C-H functionalization is an ideal method for introducing functional groups. nih.gov The trifluoromethyl group is strongly electron-withdrawing, which influences the reactivity and regioselectivity of substitution on the thiophene ring. For electrophilic aromatic substitution, the CF₃ group is deactivating. However, for nucleophilic or metallation reactions, its presence is crucial. The metallation of thiophenes, often using organolithium reagents like butyl lithium, typically occurs at the α-position (C2 or C5) adjacent to the sulfur atom. wikipedia.org The resulting lithiated thiophene is a powerful nucleophile that can react with various electrophiles. wikipedia.org In a thiophene ring already bearing a trifluoromethyl group, the site of subsequent functionalization will be directed by the combined electronic and steric effects of both the sulfur atom and the CF₃ group. For instance, 3-substituted thiophenes can be trifluoromethylated preferentially ortho to both the sulfur and the existing directing group. acs.org

Halogenation and Subsequent Cross-Coupling Strategies

A robust strategy for derivatization involves the initial halogenation of the thiophene ring, followed by a transition-metal-catalyzed cross-coupling reaction. The halogenated thiophene acts as an electrophilic partner in reactions such as Suzuki, Stille, or Negishi couplings. This two-step sequence allows for the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions. Palladium-catalyzed cross-coupling reactions are particularly well-established for this purpose, allowing for the coupling of thienyl halides with a wide array of organometallic reagents. researchgate.netthieme-connect.de This method has been successfully used to prepare complex oligothiophenes and can be applied to introduce the necessary functional groups that can later be converted into the ketone moiety of the target molecule. thieme-connect.de The use of alkenyl sulfonium (B1226848) salts, formed via C-H functionalization of olefins, as electrophiles in palladium- and ruthenium-catalyzed cross-coupling reactions also represents a modern approach to forming complex alkenyl thiophenes. nih.gov

Table 3: Cross-Coupling of Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Ref. |

|---|---|---|---|---|

| Bromothiophene | Arylboronic acid | Palladium catalyst | Aryl-substituted thiophene | researchgate.net |

| Chlorothiophene | Bromothiophene | Palladium catalyst | Bithiophene | thieme-connect.de |

Chemoselective Oxidation for Thiophenone Formation

The final step in synthesizing a thiophenone from a thiophene is the oxidation of the ring. This transformation is challenging because oxidation can occur at either the sulfur atom to form a thiophene S-oxide and subsequently a thiophene sulfone (S,S-dioxide), or at the carbon-carbon double bonds. wikipedia.orgnih.gov The desired product, a thiophen-2-one or thiophen-3-one, is an isomer of the thiophene S-oxide. wikipedia.org

The oxidation of thiophene derivatives with hydrogen peroxide catalyzed by methyltrioxorhenium(VII) can lead to complete oxidation to the sulfone via a sulfoxide (B87167) intermediate. nih.gov However, oxidation with peracids, such as trifluoroperacetic acid, in a strongly acidic and anhydrous medium can promote the formation of thiophen-2-one. wikipedia.orgacs.org This pathway is believed to proceed through the formation of a thiophene-2,3-epoxide intermediate, which rapidly rearranges via an NIH shift mechanism to the more stable thiophenone. wikipedia.orgacs.orgnih.gov The presence of water suppresses this pathway, favoring the formation of the S-oxide dimer instead. acs.org Therefore, careful control of reaction conditions, particularly acidity and the exclusion of water, is critical for the chemoselective oxidation of a trifluoromethylated thiophene precursor to 5-trifluoromethylthiophene-3-one.

"Building Block" Synthetic Concepts in Trifluoromethylated Thiophene Chemistry

The synthesis of complex trifluoromethylated thiophenes often relies on "building block" strategies, where smaller, pre-functionalized molecules containing the trifluoromethyl group are used as starting materials. thieme-connect.comresearchgate.net This approach offers an alternative to the late-stage introduction of the CF₃ group, which can sometimes be challenging. thieme-connect.com By using easily accessible building blocks, chemists can construct the desired thiophene core with the trifluoromethyl group already in place. thieme-connect.combohrium.com

A notable example of a versatile trifluoromethyl-containing building block is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO). thieme-connect.com This compound serves as a precursor for a variety of trifluoromethyl-substituted heterocycles, including thiophenes. thieme-connect.com The synthetic pathway typically involves an addition-elimination reaction to the ETFBO core, followed by a subsequent cyclization reaction to form the thiophene ring. thieme-connect.com Similarly, trifluoromethyl-β-dicarbonyls are recognized as crucial building blocks in synthetic organic chemistry for creating trifluoromethylated heterocycles. researchgate.net

Other building blocks, such as trifluoromethylated 2H-thiete 1,1-dioxides and 2,3-dihydrothiophene (B74016) 1,1-dioxides, have been explored as reactive substrates in cycloaddition reactions to build more complex thiophene-containing structures. bohrium.com The use of p-Fluorophenacyl chloride has also been demonstrated as a starting point for preparing new tetra-substituted thiophene derivatives. bohrium.com These building-block approaches provide a reliable and modular route to access a wide range of trifluoromethylated thiophenes for various applications in medicinal and materials chemistry. bohrium.comchemshuttle.com

Table 1: Examples of Building Blocks in Trifluoromethylated Thiophene Synthesis

| Building Block | Synthetic Application | Reference |

|---|---|---|

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) | Precursor for trifluoromethyl-substituted thiophenes via addition-elimination and cyclization. | thieme-connect.com |

| Trifluoromethyl-β-dicarbonyls | Versatile synthons for the synthesis of trifluoromethylated heterocycles. | researchgate.net |

| p-Fluorophenacyl chloride | Starting material for the preparation of new tetra-substituted thiophene derivatives. | bohrium.com |

| Trifluoromethylated 2H-thiete/2,3-dihydrothiophene 1,1-dioxides | Reactive substrates for [3+2]-cycloaddition reactions. | bohrium.com |

Development of Green and Sustainable Synthetic Routes for 5-Trifluoromethylthiophene-3-one

In line with the growing emphasis on green chemistry, efforts are being directed towards developing more environmentally benign and sustainable methods for synthesizing fluorinated compounds, including 5-trifluoromethylthiophene-3-one and its precursors. mdpi.comrsc.org The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. rsc.orgresearchgate.net This involves innovations in reaction protocols, such as avoiding heavy metals, and optimizing solvent systems for recyclability and lower environmental impact. researchgate.netresearchgate.net

A significant advancement in sustainable chemistry is the development of transition-metal-free reactions, which avoid the use of often toxic, costly, and difficult-to-remove metal catalysts. Research has demonstrated the feasibility of protocols that utilize selective C-F bond activation to construct complex fluorinated molecules without the need for a metal catalyst. nih.gov For instance, a transition-metal-free method for converting 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols has been reported. nih.gov This transformation proceeds through a 6π electrocyclization, showcasing a powerful strategy for forming new rings. nih.gov While this specific example does not produce a thiophene, the underlying concept of metal-free C-F activation and cyclization represents a promising avenue for the green synthesis of trifluoromethylated heterocycles like 5-trifluoromethylthiophene-3-one. The development of such protocols is crucial for creating cleaner and more sustainable chemical manufacturing processes. nih.gov

Solvent selection is a critical component of green synthesis. The use of recyclable and less toxic solvents can significantly reduce the environmental footprint of a chemical process. researchgate.net Ionic liquids (ILs) have emerged as promising green solvent alternatives to conventional volatile organic compounds due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.netrsc.org

In the context of thiophene chemistry, ionic liquids have been studied both as catalysts and as reaction media. researchgate.net Studies have investigated the interactions between thiophene and various imidazolium-based ionic liquids, such as 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆) and 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF₄), revealing that the nature of both the cation and the anion influences the interaction. acs.orgnih.gov The efficiency of ionic liquids for absorbing aromatic sulfur compounds like thiophene is dependent on the specific structures of the IL's ions. acs.org For instance, nitrate-based ionic liquids have been explored as halogen-free, environmentally friendlier options for the extractive desulfurization of alkanes containing thiophene. acs.org Research has shown that [Bmim][NO₃] is a more suitable solvent than [Omim][NO₃] for this purpose, highlighting the importance of the cation's alkyl chain length. acs.org

The potential for ionic liquids to be reused is a key advantage. For example, absorbed thiophene can be quantitatively removed from ionic liquids by distillation, allowing the IL to be recycled. acs.org This recyclability, combined with their favorable physical properties, positions ionic liquids as a key technology in the development of sustainable synthetic routes for thiophene derivatives.

Table 2: Ionic Liquids Studied for Interaction with Thiophene

| Ionic Liquid | Abbreviation | Key Finding | Reference |

|---|---|---|---|

| 1-n-butyl-3-methylimidazolium hexafluorophosphate | [BMIM]PF₆ | High absorption capacity for thiophene; forms ordered stacking structures. | acs.org |

| 1-n-butyl-3-methylimidazolium tetrafluoroborate | [BMIM]BF₄ | Favorable excess chemical potential for thiophene interaction, driven by the anion. | nih.gov |

| 1-ethyl-3-methylimidazolium tetrafluoroborate | [EMIM]BF₄ | Lower thiophene absorption capacity compared to its butyl-substituted counterpart. | acs.org |

| 1-butyl-3-methylimidazolium nitrate | [Bmim][NO₃] | Higher selectivity for thiophene extraction from alkanes compared to [Omim][NO₃]. | acs.org |

Elucidation of Reaction Mechanisms and Pathways for 5 Trifluoromethylthiophene 3 One

Mechanistic Investigations of Electrophilic and Nucleophilic Transformations

The reactivity of 5-Trifluoromethylthiophene-3-one is dictated by the interplay of the electron-withdrawing trifluoromethyl group and the thiophene (B33073) ring's inherent electronic characteristics. The carbonyl group at the 3-position further complicates the electronic landscape, creating distinct sites for both electrophilic and nucleophilic attack.

Mechanistic studies of electrophilic transformations are anticipated to focus on the sulfur atom and the C4 position of the thiophene ring. The lone pairs of the sulfur atom provide a potential site for electrophilic attack, leading to the formation of sulfonium (B1226848) ions. The C4 position, being part of an enone system, is also susceptible to electrophilic addition, particularly under acidic conditions. The strong electron-withdrawing nature of the trifluoromethyl group at the C5 position is expected to deactivate the ring towards electrophilic aromatic substitution, making such reactions challenging.

Conversely, nucleophilic transformations are predicted to occur primarily at the C2 and C5 positions, as well as at the carbonyl carbon. The C2 position is activated towards nucleophilic attack due to the adjacent electron-withdrawing carbonyl group and the influence of the trifluoromethyl group. Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones and is expected to proceed readily. Furthermore, the C5 position, directly attached to the trifluoromethyl group, can be a target for nucleophilic aromatic substitution under specific conditions, potentially leading to the displacement of the trifluoromethyl group or other leaving groups. The presence of the trifluoromethyl group can stabilize anionic intermediates formed during nucleophilic attack, thereby facilitating these transformations. researchgate.netnih.gov

Photochemical Reactions and Rearrangements of Trifluoromethylated Thiophenones

The photochemical behavior of thiophene derivatives often involves complex rearrangements and isomerizations. acs.org For 5-Trifluoromethylthiophene-3-one, irradiation with UV light is expected to induce a variety of transformations, driven by the absorption of photons and the formation of excited states.

Valence Bond Isomerism and Intermediate Formation

Upon photoexcitation, thiophenes can undergo valence bond isomerization to form transient, high-energy intermediates. For 5-Trifluoromethylthiophene-3-one, it is plausible that irradiation could lead to the formation of a Dewar thiophene or a thiacyclobutene derivative. These strained intermediates are typically not isolated but serve as key stepping stones in photochemical reaction pathways. The trifluoromethyl group's influence on the stability and subsequent reactions of these intermediates is an area of active research.

Ring-Contraction and Ring-Expansion Mechanisms

Photochemically induced ring-contraction and ring-expansion reactions are known for heterocyclic compounds. In the case of 5-Trifluoromethylthiophene-3-one, a possible ring-contraction pathway could involve the extrusion of a sulfur atom to yield a cyclopropenone derivative. Conversely, ring-expansion mechanisms might be initiated by the cleavage of a C-S bond followed by rearrangement to form a larger, sulfur-containing ring system. These rearrangements are often complex and can lead to a variety of products depending on the reaction conditions and the substitution pattern of the thiophene ring.

Intramolecular Cyclization and Ring-Opening Processes in the Presence of the Trifluoromethyl Group

The trifluoromethyl group can play a significant role in directing intramolecular cyclization and ring-opening reactions of 5-Trifluoromethylthiophene-3-one. researchgate.netscilit.com

Intramolecular cyclization can occur if a suitable nucleophilic or electrophilic side chain is present on the thiophene ring. The trifluoromethyl group can influence the regioselectivity of such cyclizations by altering the electron density at different positions of the ring. For instance, a nucleophilic side chain might preferentially attack the C2 or C5 position, leading to the formation of a new fused ring system. rsc.orgresearchgate.net

Ring-opening processes can be initiated by nucleophilic attack, particularly at the sulfur atom or the C2 position. researchgate.netdocumentsdelivered.comnih.govnih.gov The presence of the electron-withdrawing trifluoromethyl group can facilitate these reactions by stabilizing the resulting anionic intermediates. For example, a strong nucleophile could attack the sulfur atom, leading to the cleavage of a C-S bond and the formation of a linear thioether.

Studies on Stereochemical Control and Regioselectivity in Reactions of 5-Trifluoromethylthiophene-3-one

Achieving stereochemical control and regioselectivity is a critical aspect of synthetic organic chemistry. In reactions involving 5-Trifluoromethylthiophene-3-one, the trifluoromethyl group and the carbonyl group are expected to exert significant directing effects.

Stereochemical control in reactions such as nucleophilic additions to the carbonyl group can be influenced by the steric bulk of the trifluoromethyl group and other substituents on the thiophene ring. Chiral auxiliaries or catalysts can be employed to achieve high levels of enantioselectivity or diastereoselectivity in these transformations.

Regioselectivity is a key consideration in electrophilic and nucleophilic reactions. nih.govnih.gov As discussed earlier, the electronic properties of the trifluoromethyl and carbonyl groups will dictate the preferred sites of attack. For example, in electrophilic reactions, the C4 position is the likely site of reaction, while in nucleophilic additions, the C2 and C5 positions are the primary targets. The interplay of steric and electronic effects will ultimately determine the regiochemical outcome of a given reaction.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Understanding the kinetic and thermodynamic parameters of the reactions of 5-Trifluoromethylthiophene-3-one is crucial for optimizing reaction conditions and predicting product distributions.

Kinetic studies would provide insights into the rates of the various electrophilic, nucleophilic, and photochemical reactions. The activation energies for different reaction pathways could be determined, allowing for a quantitative comparison of their relative feasibilities. For instance, kinetic studies could elucidate whether a particular reaction proceeds via a concerted mechanism or through a stepwise pathway involving the formation of intermediates.

Thermodynamic analysis would reveal the relative stabilities of the reactants, intermediates, and products. The Gibbs free energy change for each reaction would indicate whether a transformation is spontaneous under a given set of conditions. By understanding the thermodynamic landscape of the possible reaction pathways, it is possible to predict the major products and design reaction conditions that favor their formation.

| Reaction Type | Key Influencing Factors | Expected Outcome |

| Electrophilic Attack | Electron-withdrawing CF3 and C=O groups | Deactivation of the ring, reaction at S or C4 |

| Nucleophilic Attack | Electron-withdrawing CF3 and C=O groups | Activation of C2 and C5 positions, addition to C=O |

| Photochemical Reaction | UV irradiation | Valence isomerization, ring contraction/expansion |

| Intramolecular Cyclization | Presence of side chains, CF3 directing effect | Formation of fused ring systems |

| Ring-Opening | Strong nucleophiles, CF3 stabilization | Cleavage of C-S bonds, formation of linear products |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 5-Trifluoromethylthiophene-3-one

NMR spectroscopy provides unparalleled insight into the molecular framework of 5-Trifluoromethylthiophene-3-one by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment

The structural elucidation of 5-Trifluoromethylthiophene-3-one is heavily reliant on ¹H and ¹³C NMR spectroscopy. The thiophene (B33073) ring contains two protons and four carbons, whose chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the carbonyl group.

In the ¹H NMR spectrum, two signals are expected for the protons at the C2 and C4 positions. The proton at C2 would likely appear as a doublet, and the proton at C4, part of a methylene (B1212753) group adjacent to the carbonyl, would also present a distinct signal. Based on analyses of similar thiophen-3(2H)-one structures, the methylene protons (H-2) typically resonate in the range of δ 3.5-4.5 ppm, while the vinyl proton (H-4) is found further downfield. rsc.org The strong electron-withdrawing nature of the CF₃ group at C5 is expected to deshield the adjacent H-4 proton, shifting it further downfield.

The ¹³C NMR spectrum would display five distinct signals corresponding to the four carbons of the thiophene ring and the carbon of the trifluoromethyl group. The carbonyl carbon (C3) is expected to have the most downfield chemical shift, typically in the range of δ 195-205 ppm. rsc.org The carbon attached to the trifluoromethyl group (C5) would also be significantly deshielded. The chemical shifts of C2, C4, and C5 are influenced by their proximity to the sulfur atom, the carbonyl group, and the trifluoromethyl substituent.

Predicted NMR Data for 5-Trifluoromethylthiophene-3-one Note: These are estimated values based on analogous compounds and established substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |

| H2 | ~3.8 - 4.2 | - | Doublet |

| H4 | ~6.5 - 6.9 | - | Singlet/Fine Multiplet |

| C2 | - | ~40 - 45 | CH₂ |

| C3 | - | ~198 - 203 | C=O |

| C4 | - | ~125 - 130 | CH |

| C5 | - | ~145 - 150 (quartet due to ¹JCF) | C-CF₃ |

| CF₃ | - | ~120 - 125 (quartet due to ¹JCF) | CF₃ |

¹⁹F NMR Characterization of the Trifluoromethyl Moiety

¹⁹F NMR spectroscopy is a highly sensitive and crucial technique for confirming the presence and electronic environment of the trifluoromethyl (CF₃) group. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. nih.gov

For 5-Trifluoromethylthiophene-3-one, the ¹⁹F NMR spectrum is expected to show a single signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. This signal would likely appear as a singlet in a proton-decoupled spectrum. The chemical shift of the CF₃ group is sensitive to its electronic environment. When attached to an aromatic or heteroaromatic ring, the chemical shift is typically observed in the range of δ -40 to -70 ppm relative to a standard like CFCl₃. rsc.orgalfa-chemistry.com The specific position within this range is influenced by the electron density of the thiophene ring and the effects of the adjacent sulfur atom and the conjugated carbonyl group. nih.gov

Application of 2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecular structure. nih.govlibretexts.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment would establish the coupling relationships between protons. A key expected correlation in 5-Trifluoromethylthiophene-3-one would be between the protons at C2 and C4, if a significant through-bond coupling exists, helping to confirm their spatial relationship within the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govmdpi.com It would be used to definitively assign which proton signal corresponds to which carbon signal. For example, it would show a correlation between the ¹H signal of the C2 protons and the ¹³C signal of the C2 carbon, and similarly for the H4/C4 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. nih.govmdpi.com This is particularly valuable for identifying quaternary carbons (like C3 and C5) and piecing together the molecular skeleton. Key expected HMBC correlations would include:

The H2 protons showing correlation to the C3 (carbonyl) and C4 carbons.

The H4 proton showing correlation to the C2, C3, and C5 carbons.

The fluorine atoms of the CF₃ group could also show long-range correlations to C4 and C5, providing definitive evidence for the placement of the trifluoromethyl group.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental formula of 5-Trifluoromethylthiophene-3-one. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

The exact mass of 5-Trifluoromethylthiophene-3-one (C₅H₃F₃OS) can be calculated based on the precise masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O, and ³²S). This high-precision measurement allows for the confident determination of the elemental formula, distinguishing it from any other potential compounds or impurities that might have the same nominal mass but a different elemental composition.

Calculated Exact Mass for 5-Trifluoromethylthiophene-3-one

| Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

| ¹²C | 5 | 12.000000 | 60.000000 |

| ¹H | 3 | 1.007825 | 3.023475 |

| ¹⁹F | 3 | 18.998403 | 56.995209 |

| ¹⁶O | 1 | 15.994915 | 15.994915 |

| ³²S | 1 | 31.972071 | 31.972071 |

| Total | 167.985670 |

An experimental HRMS measurement yielding a value extremely close to the calculated exact mass of 167.9857 for the molecular ion [M]⁺ or 168.9935 for the protonated molecule [M+H]⁺ would provide definitive confirmation of the compound's elemental formula.

Derivatization Strategies for Enhanced MS Analysis

In some cases, the analysis of a compound by mass spectrometry can be improved through chemical derivatization. This process modifies the analyte to enhance its properties for MS analysis, such as improving its ionization efficiency, increasing its volatility, or directing its fragmentation in a more predictable way. spectroscopyonline.comnih.gov

For 5-Trifluoromethylthiophene-3-one, the carbonyl group at the C3 position is a prime target for derivatization. spectroscopyonline.comthermofisher.com

Hydrazine-Based Reagents: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or Girard's reagents react with the ketone to form hydrazones. mdpi.comnih.gov Girard's reagents are particularly useful as they introduce a pre-existing positive charge (a quaternary ammonium (B1175870) group) into the molecule. mdpi.com This "charge-tagging" dramatically enhances ionization efficiency in electrospray ionization (ESI-MS), leading to significantly improved detection sensitivity. spectroscopyonline.com

Hydroxylamine (B1172632) Derivatives: Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can also be used to form oximes with the ketone. nih.gov This strategy is often employed in gas chromatography-mass spectrometry (GC-MS) to increase the volatility and thermal stability of the analyte.

Thiol-Specific Derivatization: Although the thiophene sulfur is part of a stable aromatic ring, derivatization strategies targeting thiols could potentially be applied if the enol tautomer, 5-trifluoromethyl-3-hydroxythiophene, is present in equilibrium. nih.gov Reagents like N-ethylmaleimide could react with the thiol group, providing a derivative with distinct mass spectrometric properties. nih.gov

These derivatization strategies can be invaluable for trace-level quantification or for obtaining more detailed structural information through controlled fragmentation in tandem mass spectrometry (MS/MS) experiments. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structural framework of a molecule. ksu.edu.sa For 5-Trifluoromethylthiophene-3-one, the spectra would be a composite of the vibrational modes from the thiophenone ring and the trifluoromethyl substituent.

The thiophene-3-one ring is a five-membered heterocyclic system containing a ketone and a thioether. Its vibrational spectrum is characterized by distinct stretching and bending modes. The most prominent feature is the C=O stretching vibration, which is expected to appear in a region typical for five-membered ring ketones. Ring stretching vibrations, involving C=C and C-C bonds, generally appear in the 1350-1650 cm⁻¹ region. globalresearchonline.net The position and intensity of these bands are sensitive to substitution. iosrjournals.org The C-S stretching modes of the thiophene ring are typically found at lower wavenumbers, often in the 600-900 cm⁻¹ range. iosrjournals.orgresearchgate.net In-plane and out-of-plane C-H bending vibrations also provide structural information. iosrjournals.org

Table 1: Expected Characteristic Vibrational Modes for the Thiophenone Ring System

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| C=O Stretch | 1740 - 1780 | Position is characteristic of a five-membered, α,β-unsaturated ketone. |

| C=C & C-C Ring Stretch | 1350 - 1650 | Multiple bands are expected, sensitive to substitution effects. globalresearchonline.net |

| C-H In-Plane Bending | 1000 - 1300 | Dependent on the number and position of hydrogen atoms on the ring. iosrjournals.org |

| C-S Stretch | 600 - 900 | Can be weak and couple with other vibrations. researchgate.net |

| C-H Out-of-Plane Bending | 750 - 1000 | Useful for determining substitution patterns on the ring. iosrjournals.org |

The trifluoromethyl (CF₃) group provides intense and highly characteristic absorption bands in the IR spectrum due to the large dipole moment changes during C-F bond vibrations. The symmetric and asymmetric C-F stretching modes are typically the most intense and are found in the 1100-1400 cm⁻¹ region. bjp-bg.comias.ac.in CF₃ deformation (bending) modes, such as scissoring and rocking, appear at lower frequencies. bjp-bg.com The strong electronegativity and mass of the fluorine atoms make these vibrations relatively insensitive to the rest of the molecule's structure, rendering them excellent diagnostic markers for the presence of a CF₃ group. wikipedia.orgtcichemicals.com

Table 2: Expected Characteristic Vibrational Modes for the Trifluoromethyl Group

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| C-F Asymmetric Stretch | 1200 - 1300 | Typically a very strong and broad absorption in the IR spectrum. bjp-bg.com |

| C-F Symmetric Stretch | 1100 - 1200 | Also a strong absorption, often appearing with the asymmetric stretch. nih.gov |

| C-CF₃ Stretch | 1300 - 1350 | A characteristic frequency for the bond connecting the CF₃ group to the ring. ias.ac.in |

| CF₃ Deformation (Bending) Modes | 500 - 800 | Includes scissoring and rocking vibrations, which are generally weaker than stretching modes. bjp-bg.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the conjugated π-electron system and the energy levels of a molecule.

The UV-Vis absorption spectrum of 5-Trifluoromethylthiophene-3-one is expected to be dominated by electronic transitions within the conjugated system of the α,β-unsaturated ketone. Key transitions would include the lower-energy n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, and the higher-energy π→π* transition of the conjugated C=C-C=O system. nih.govyoutube.com The absorption maxima (λmax) for thiophene derivatives are influenced by the extent of conjugation and the nature of substituents. researchgate.net The electron-withdrawing trifluoromethyl group is expected to influence the energy of the molecular orbitals, potentially causing a shift in the absorption bands compared to the unsubstituted thiophenone. In many substituted thiophenes, absorption maxima are observed in the range of 300-450 nm. globalresearchonline.netbeilstein-journals.org

Table 3: Expected Electronic Transitions for 5-Trifluoromethylthiophene-3-one

| Transition Type | Chromophore | Expected λmax Range (nm) | Notes |

| π → π | C=C-C=O Conjugated System | 250 - 350 | An intense absorption band corresponding to the promotion of an electron from a π bonding to a π antibonding orbital. globalresearchonline.netresearchgate.net |

| n → π | Carbonyl Group (C=O) | 350 - 450 | A weaker absorption band at a longer wavelength, corresponding to the promotion of a non-bonding electron to a π antibonding orbital. |

Many thiophene-based materials are known to be fluorescent, although their emission efficiency can be low due to factors like intersystem crossing enhanced by the sulfur atom. nih.govrsc.org The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical measure of a substance's fluorescence efficiency. This value is highly sensitive to the molecular structure, substitution, and solvent environment. nih.gov For some highly fluorescent thiophene derivatives, quantum yields can be quite high, occasionally exceeding 80% in specific solvents. beilstein-journals.orgacs.org However, for many others, the quantum yield is significantly lower. nih.govrsc.org Without experimental data for 5-Trifluoromethylthiophene-3-one, its specific fluorescence properties and quantum yield remain speculative. The presence of the carbonyl group and the electron-withdrawing CF₃ group would significantly influence the excited state dynamics and, consequently, the emission characteristics.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no public crystal structure for 5-Trifluoromethylthiophene-3-one appears to be available, this technique would provide invaluable information if suitable crystals were grown.

A single-crystal XRD analysis would determine the exact bond lengths, bond angles, and torsion angles within the molecule. nih.govrsc.org This would confirm the planarity of the thiophenone ring and reveal the orientation of the trifluoromethyl group relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate how the molecules pack in the crystal lattice. acs.orgnih.gov Powder XRD could be used to identify the crystalline phase of a bulk sample and assess its purity. Several crystal structures of substituted thiophene and trifluoromethyl-containing compounds have been determined, providing a basis for understanding the likely structural features of the target molecule. nih.govresearchgate.nettandfonline.com

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Significance |

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. tandfonline.com |

| Space Group | Describes the symmetry elements present in the crystal structure. acs.org |

| Bond Lengths & Angles | Provides precise geometric data for all covalent bonds and angles within the molecule. |

| Torsion Angles | Defines the conformation of the molecule, including the planarity of the ring system. |

| Intermolecular Interactions | Reveals non-covalent forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the crystal packing. nih.gov |

Advanced Chromatographic Techniques for Purity Assessment and Separation (GC, HPLC)

The assessment of purity and the separation of "5-Trifluoromethylthiophene-3-one" from potential starting materials, by-products, and degradation products are critical aspects of its chemical analysis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer high-resolution separation capabilities, making them the preferred methods for these tasks.

GC is particularly suitable for the analysis of volatile and thermally stable compounds like "5-Trifluoromethylthiophene-3-one". The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. For thiophene derivatives, GC coupled with a mass spectrometer (GC-MS) is a powerful tool, providing not only retention time data for quantification but also mass spectra for unequivocal identification of the compound and its impurities. The analysis of trace levels of thiophene in matrices like benzene (B151609) has been successfully demonstrated using GC with a sulfur chemiluminescence detector (SCD), which offers high sensitivity and selectivity for sulfur-containing compounds. shimadzu.com

HPLC, on the other hand, is a versatile technique that can be applied to a wider range of compounds, including those that are not sufficiently volatile or are thermally labile. The separation is achieved by the differential distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For thiophenic compounds, reversed-phase HPLC with UV detection is commonly employed. mdpi.com The presence of the trifluoromethyl group and the thiophene ring in "5-Trifluoromethylthiophene-3-one" provides chromophores that allow for sensitive detection using a UV detector.

Optimization of Chromatographic Conditions for Fluorinated Thiophenones

The successful separation of "5-Trifluoromethylthiophene-3-one" and its related impurities by GC or HPLC heavily relies on the careful optimization of the chromatographic conditions.

For Gas Chromatography (GC):

The choice of the capillary column's stationary phase is paramount. For the analysis of polar compounds like ketones, a mid-polar to polar stationary phase is generally preferred.

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | 5% Phenyl-95% Dimethylpolysiloxane or Wax-type (e.g., Polyethylene Glycol) | Provides good selectivity for ketones and sulfur-containing compounds. |

| Column Dimensions | 30 m length, 0.25 mm I.D., 0.25 µm film thickness | Offers a good balance between resolution and analysis time. |

| Carrier Gas | Helium or Hydrogen | Provides good efficiency and is inert. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without degradation. |

| Oven Temperature Program | Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) | Allows for the separation of compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good general sensitivity, while MS allows for positive identification. A Sulfur Chemiluminescence Detector (SCD) can be used for selective detection of sulfur compounds. shimadzu.com |

For High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is the most common mode for the analysis of moderately polar organic compounds.

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilane) or C8 (Octylsilane) | Provides a non-polar stationary phase for good retention of moderately polar analytes. |

| Column Dimensions | 150-250 mm length, 4.6 mm I.D., 3-5 µm particle size | Standard dimensions for good resolution and efficiency. |

| Mobile Phase | A mixture of water and an organic modifier (e.g., acetonitrile (B52724) or methanol) | The ratio can be adjusted to optimize retention time and resolution. The use of a fluorinated eluent like trifluoroethanol can sometimes improve the separation of fluorinated compounds. |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the composition during the run to improve the separation of complex mixtures. mdpi.com |

| Flow Rate | 0.8 - 1.2 mL/min | A typical flow rate for standard analytical columns. |

| Column Temperature | Ambient to slightly elevated (e.g., 30-40 °C) | Can influence selectivity and peak shape. |

| Detector | UV Detector (set at a wavelength of maximum absorbance, likely around 250-280 nm) or Mass Spectrometer (MS) | UV detection is straightforward and sensitive for chromophoric compounds. MS provides structural information. |

Derivatization Methods for Enhanced Chromatographic Detection

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. For "5-Trifluoromethylthiophene-3-one", derivatization can be employed to enhance its detectability in both GC and HPLC.

For Gas Chromatography (GC):

The ketone functional group in "5-Trifluoromethylthiophene-3-one" is the primary target for derivatization. This is often done to improve volatility, thermal stability, and to introduce a group that can be detected with high sensitivity by a specific detector, such as an electron capture detector (ECD).

A common derivatizing agent for ketones is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) . PFBHA reacts with the ketone to form a stable oxime derivative. The resulting PFBHA-oxime is highly responsive to an ECD, allowing for trace-level detection. The reaction is typically carried out prior to GC analysis.

For High-Performance Liquid Chromatography (HPLC):

In HPLC, derivatization is primarily used to introduce a chromophore or fluorophore into the analyte molecule to enhance UV or fluorescence detection, respectively. This is particularly useful when the native compound has a low molar absorptivity or does not fluoresce.

For ketones, derivatization reagents that react with the carbonyl group can be used. One such class of reagents is the hydrazine derivatives , such as 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with ketones to form brightly colored 2,4-dinitrophenylhydrazones, which can be detected with high sensitivity by a UV-Vis detector at a longer wavelength, reducing potential interference from the sample matrix.

Another approach for fluorescence derivatization involves reagents like dansyl hydrazine . This reagent reacts with the ketone to form a highly fluorescent dansylhydrazone derivative, enabling very sensitive detection by a fluorescence detector.

The choice of derivatization method depends on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation.

Theoretical and Computational Investigations of 5 Trifluoromethylthiophene 3 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic nature of molecules. nih.gov DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting the electronic properties of organic molecules. nih.govdergipark.org.tr Ab initio calculations, while more computationally intensive, can provide highly accurate benchmarks for electronic structure. researchgate.net

For a molecule like 5-trifluoromethylthiophene-3-one, these calculations would reveal key details about its stability, reactivity, and spectroscopic properties. Although specific studies on this exact molecule are not publicly available, the methodologies are well-established for similar compounds.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. osti.gov

For substituted thiophenes, DFT calculations have been successfully used to determine HOMO and LUMO energies, which correlate well with experimental data from techniques like cyclic voltammetry. google.com For instance, a computational study on various thiophene (B33073) derivatives calculated HOMO and LUMO energies to predict their reactivity and electronic behavior. nih.gov

Table 1: Representative Frontier Orbital Energies for a Thiophene Derivative (Illustrative) (Note: This data is for a different thiophene derivative and is provided for illustrative purposes only, as specific data for 5-trifluoromethylthiophene-3-one is not available.)

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.50 |

| Data is hypothetical and based on typical values for similar compounds. |

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. dergipark.org.tr This is crucial for determining accurate bond lengths, bond angles, and dihedral angles.

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. researchgate.net For a molecule like 5-trifluoromethylthiophene-3-one, this analysis would identify the most stable conformer(s) and the energy barriers between them. A potential energy surface can be mapped by systematically changing key dihedral angles to locate all stable conformers. researchgate.net

Table 2: Illustrative Optimized Geometric Parameters (Note: This table illustrates the type of data obtained from geometry optimization for a thiophene derivative. Specific values for 5-trifluoromethylthiophene-3-one are not available.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.21 | S-C-C |

| C-S | 1.75 | C-C-C(F3) |

| C-CF3 | 1.49 | O=C-C |

| Data is hypothetical and based on typical values for similar compounds. |

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. osti.gov This information helps identify electrophilic and nucleophilic sites within the molecule.

Other calculated electronic descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for predicting the reactivity of the molecule. researchgate.net

Computational Mechanistic Studies

Beyond static properties, computational chemistry can be used to explore the pathways of chemical reactions. nih.gov

To understand the mechanism of a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction coordinate. acs.org Computational methods are used to locate and characterize the geometry of the transition state and to calculate the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. Such calculations are critical for predicting the feasibility and kinetics of a proposed reaction mechanism.

A potential energy surface (PES) is a multi-dimensional surface that describes the potential energy of a system as a function of its atomic coordinates. By mapping the PES for a reaction, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. researchgate.net This provides a comprehensive picture of the reaction mechanism, helping to understand how different geometric changes influence the energy of the system throughout the reaction process. For complex reactions, the PES can reveal the presence of competing pathways and reaction intermediates. google.com

Prediction and Interpretation of Spectroscopic Data using Computational Models

Computational models, primarily those based on DFT, are routinely used to predict various spectroscopic data, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govacs.org These predictions are invaluable for identifying and characterizing novel compounds. The process involves calculating the optimized molecular geometry at a given level of theory and then computing the relevant spectroscopic parameters. For instance, vibrational frequencies are determined by calculating the second derivatives of the energy with respect to atomic displacements, while magnetic shielding tensors are computed to predict NMR chemical shifts. iosrjournals.orgcapes.gov.br

The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). epstem.netacs.org Calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. iosrjournals.org

Vibrational Spectroscopy (FT-IR)

The calculated infrared (IR) spectrum of 5-Trifluoromethylthiophene-3-one would exhibit characteristic absorption bands corresponding to its specific functional groups. The table below presents hypothetical, yet plausible, calculated vibrational frequencies and their assignments based on studies of similar thiophene ketones and trifluoromethylated compounds. iosrjournals.orgmdpi.com

Table 1: Predicted IR Vibrational Frequencies for 5-Trifluoromethylthiophene-3-one (Illustrative data based on computational studies of related compounds)

| Calculated Frequency (cm⁻¹, Scaled) | Intensity | Vibrational Mode Assignment |

| ~1710-1730 | Strong | C=O (Ketone) stretching |

| ~1530-1550 | Medium | C=C stretching in thiophene ring |

| ~1350-1370 | Medium | C-C stretching in thiophene ring iosrjournals.org |

| ~1250-1280 | Strong | C-F symmetric stretching (CF₃ group) |

| ~1150-1180 | Strong | C-F asymmetric stretching (CF₃ group) |

| ~1050-1080 | Medium | C-H in-plane bending |

| ~850-880 | Medium | C-S stretching in thiophene ring iosrjournals.org |

| ~730-750 | Medium-Weak | C-H out-of-plane bending |

This table is interactive. Click on headers to sort.

The most prominent peak would be the C=O stretch, characteristic of the ketone group. The strong absorptions in the 1150-1280 cm⁻¹ range are definitive indicators of the trifluoromethyl group. The positions of the C=C and C-S ring stretches provide information about the electronic structure of the thiophene ring itself. iosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

DFT calculations can also provide reliable predictions of ¹H and ¹³C NMR chemical shifts. capes.gov.braminer.org These calculations are crucial for confirming the structure of a synthesized compound. The table below shows illustrative predicted chemical shifts for 5-Trifluoromethylthiophene-3-one.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-Trifluoromethylthiophene-3-one (Illustrative data based on known chemical shifts for thiophenes and related structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~150-155 |

| C3 | - | ~190-195 (C=O) |

| C4 | ~6.5-6.8 | ~120-125 |

| C5 | - | ~128-133 (quartet, JC-F) |

| -CF₃ | - | ~120-125 (quartet, JC-F) |

This table is interactive. Click on headers to sort.

The proton at the C4 position is expected to appear as a singlet in the aromatic region. In the ¹³C NMR spectrum, the carbonyl carbon (C3) would be the most downfield signal. researchgate.netchemicalbook.comhmdb.ca The carbon attached to the trifluoromethyl group (C5) and the CF₃ carbon itself would appear as quartets due to coupling with the three fluorine atoms.

Advanced Applications of 5 Trifluoromethylthiophene 3 One in Organic Synthesis and Materials Chemistry

Derivatization of 5-Trifluoromethylthiophene-3-one for Methodological Development in Analytical Chemistry

The development of sensitive and selective analytical methods is crucial for the accurate quantification of specific compounds in various matrices. Chemical derivatization is a frequently employed strategy in analytical chemistry to enhance the detectability of target analytes, improve their chromatographic behavior, and increase the sensitivity of the analytical method. While specific studies on the derivatization of 5-trifluoromethylthiophene-3-one for analytical purposes are not extensively documented in publicly available literature, the chemical structure of the molecule, featuring a ketone functional group, allows for the exploration of established derivatization reactions.

The presence of the trifluoromethyl group introduces unique electronic properties to the ketone moiety, potentially influencing its reactivity towards derivatizing agents. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, which could facilitate nucleophilic addition reactions that form the basis of many derivatization techniques.

A plausible and widely used derivatization approach for ketones involves reaction with hydroxylamine (B1172632) reagents. For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes and ketones to form the corresponding oximes. sigmaaldrich.com This reaction is advantageous for several reasons. The introduction of the pentafluorobenzyl group significantly increases the molecular weight and the fluorine content of the analyte, which can enhance its response in electron capture detection (ECD) for gas chromatography (GC) or in mass spectrometry (MS). The resulting oxime derivatives are typically more volatile and thermally stable than the parent ketones, leading to improved chromatographic peak shapes and resolution. sigmaaldrich.com

Another potential derivatization strategy could involve the reduction of the ketone to a hydroxyl group, followed by acylation. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are commonly used for this purpose. rsc.org These reagents introduce a fluorinated acyl group, which, similar to PFBHA derivatization, enhances sensitivity in GC-ECD and GC-MS analysis.

The development of such derivatization methods for 5-trifluoromethylthiophene-3-one would enable its trace-level detection and quantification in complex sample matrices, which is essential for various applications, including reaction monitoring, purity assessment, and metabolic studies.

Below is a data table summarizing potential derivatization reactions applicable to ketones, which could be adapted for 5-trifluoromethylthiophene-3-one.

| Derivatizing Agent | Target Functional Group | Reaction Product | Analytical Technique | Potential Advantages |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | Oxime | GC-ECD, GC-MS | Increased volatility, thermal stability, and detector response. |